molecular formula C18H13NO4 B2605496 2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-5-methylbenzoic acid CAS No. 959579-16-9

2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-5-methylbenzoic acid

Cat. No.: B2605496
CAS No.: 959579-16-9
M. Wt: 307.305
InChI Key: PYJFXWYLUAFDQV-UHFFFAOYSA-N
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Description

2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-5-methylbenzoic acid is a complex organic compound with the molecular formula C17H13NO4 It is known for its unique structure, which includes a dioxoindan moiety linked to a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-5-methylbenzoic acid typically involves the condensation of 1,3-dioxoindan-2-ylidene with an appropriate benzoic acid derivative. The reaction is usually carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones or other reduced derivatives. Substitution reactions can result in a variety of substituted benzoic acid derivatives.

Scientific Research Applications

2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-5-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-5-methylbenzoic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid
  • 2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-6-methylbenzoic acid

Uniqueness

2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-5-methylbenzoic acid is unique due to its specific substitution pattern on the benzoic acid ring, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-5-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c1-10-6-7-15(13(8-10)18(22)23)19-9-14-16(20)11-4-2-3-5-12(11)17(14)21/h2-9,20H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDUKYBPPPNWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=C(C3=CC=CC=C3C2=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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